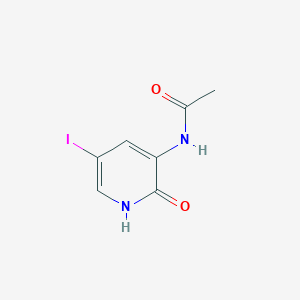

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

Vue d'ensemble

Description

“N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide” is a chemical compound with the empirical formula C7H7IN2O2 . It has a molecular weight of 278.05 . The CAS Number for this compound is 1186310-70-2 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position by a hydroxy group (-OH), at the 3rd position by an acetamide group (-C(O)NH2), and at the 5th position by an iodine atom .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C7H7IN2O2 and it has a molecular weight of 278.05 .Applications De Recherche Scientifique

Spectroscopic and Molecular Docking Studies :

- N-(5-aminopyridin-2-yl)acetamide (APA), a related compound, has been studied for its vibrational frequencies, molecular structure, and biological activity. Density functional theory calculations suggest high molecular reactivity and stability, with potential antidiabetic properties against diabetic nephropathy (Asath et al., 2016).

Coordination Chemistry and Antioxidant Activity :

- Pyrazole-acetamide derivatives, structurally related to N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, have been synthesized and characterized. These compounds, when complexed with Co(II) and Cu(II), exhibited significant antioxidant activity, demonstrating the potential of similar compounds in redox chemistry and pharmacology (Chkirate et al., 2019).

Radioimaging Applications :

- Aryloxyanilide ligands, including N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, have been developed for imaging brain peripheral benzodiazepine receptors. These compounds show potential for sensitive imaging in vivo, suggesting applications in neuropharmacology and diagnostic imaging (Briard et al., 2008).

Anti-Inflammatory Properties :

- N-(2-hydroxy phenyl) acetamide has been investigated for its anti-arthritic and anti-inflammatory effects. In studies with rats, it showed promise in reducing inflammation-related cytokines and oxidative stress markers (Jawed et al., 2010).

Synthesis of Novel Derivatives :

- New derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide have been synthesized, showcasing the versatility of acetamide compounds in creating a variety of potentially bioactive molecules (Yu et al., 2014).

Green Chemistry in Drug Design :

- Environmentally friendly syntheses of potential analgesic and antipyretic compounds, including N-(4-hydroxyphenyl)acetamide derivatives, have been explored. This highlights the role of acetamide derivatives in sustainable pharmaceutical development (Reddy et al., 2014).

Antimalarial Activity :

- Studies on tebuquine and related compounds, including N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, have revealed significant antimalarial activity. This suggests potential therapeutic applications for similar acetamide derivatives (Werbel et al., 1986).

Chemoselective Acetylation in Antimalarial Drug Synthesis :

- The synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug production, through chemoselective acetylation, demonstrates the importance of acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

N-(5-iodo-2-oxo-1H-pyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4(11)10-6-2-5(8)3-9-7(6)12/h2-3H,1H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJQVCGPAZOJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CNC1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674056 | |

| Record name | N-(5-Iodo-2-oxo-1,2-dihydropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186310-70-2 | |

| Record name | N-(1,2-Dihydro-5-iodo-2-oxo-3-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Iodo-2-oxo-1,2-dihydropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

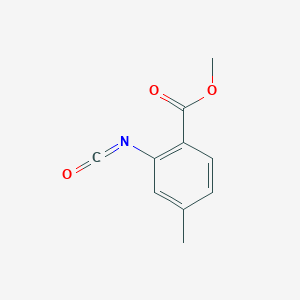

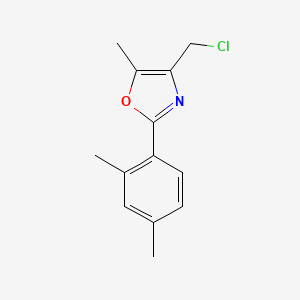

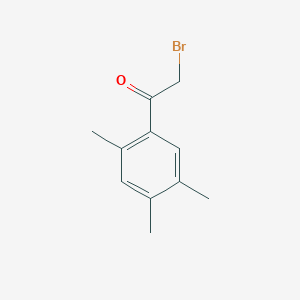

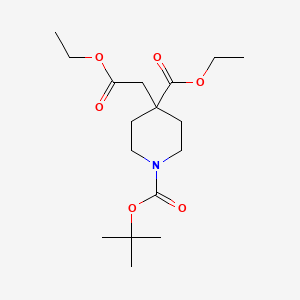

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

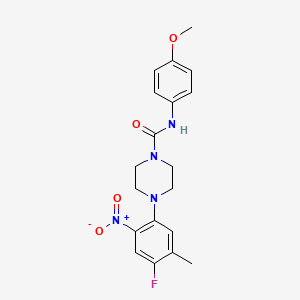

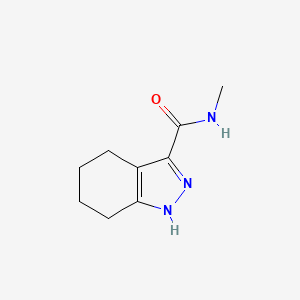

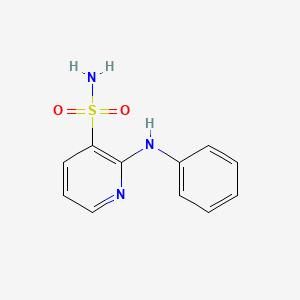

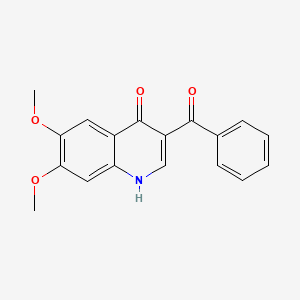

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1393290.png)

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1393303.png)

![Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B1393309.png)